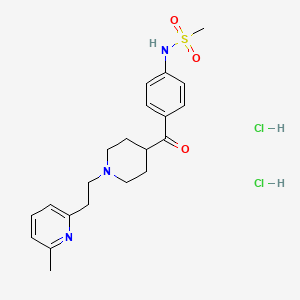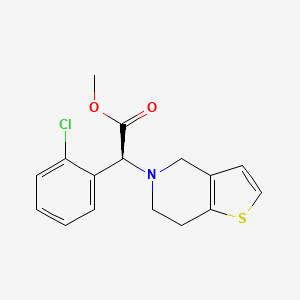
Sivelestat sódico
Descripción general
Descripción
Sivelestat sodium hydrate, also known as EI 546, LY 544349, Ono-5046, and Elaspol, is a competitive human neutrophil elastase (HNE) inhibitor . It is used to inhibit human neutrophil elastase-mediated cell signaling . It has been used in the treatment of acute respiratory failure and may also improve neuropathic pain .
Molecular Structure Analysis
The empirical formula of Sivelestat sodium hydrate is C20H22N2O7S · xNa+ · yH2O . Its molecular weight is 434.46 (anhydrous free acid basis) .Chemical Reactions Analysis
Sivelestat sodium hydrate is a competitive inhibitor of human neutrophil elastase (HNE), with an IC50 of 44 nM and a Ki of 0.2 μM . It also inhibits leukocyte elastase obtained from rabbit, rat, hamster, and mouse (IC50 = 19 to 49 nM) .Physical And Chemical Properties Analysis
Sivelestat sodium hydrate is a solid, white to off-white in color . It is soluble in DMSO at 10 mg/mL . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Tratamiento del síndrome de dificultad respiratoria aguda (SDRA) relacionado con COVID-19
Sivelestat sódico se ha utilizado en el tratamiento del SDRA asociado con COVID-19 . Un estudio encontró que mejoraba significativamente el índice de oxigenación de pacientes con SDRA asociado con COVID-19 y reducía considerablemente el riesgo de muerte en pacientes con un índice de oxigenación basal inferior a 200 mmHg .
Tratamiento del SDRA inducido por sepsis
This compound también se ha utilizado en el tratamiento del SDRA inducido por sepsis . Se encontró que mejoraba la oxigenación dentro de los primeros cinco días de tratamiento y puede asociarse con una disminución de la mortalidad a los 28 días .
Terapia combinada para sepsis con SDRA
Un análisis comparativo investigó la eficacia de this compound hidratado (SSH) combinado con Ulinastatina (UTI) en el tratamiento de la sepsis con SDRA . Se encontró que la combinación de SSH más UTI mejoraba la lesión pulmonar y la función de ventilación pulmonar, y reducía la inflamación y el estrés oxidativo en pacientes con sepsis y SDRA .
Farmacoeconomía del this compound en el tratamiento del SDRA
Se ha estudiado la farmacoeconomía del this compound en el tratamiento del síndrome de dificultad respiratoria aguda séptico . Si bien los detalles de este estudio no están disponibles en los resultados de la búsqueda, indica que la rentabilidad del this compound en el tratamiento del SDRA es un tema de interés en la comunidad científica .
In Vivo
Sivelestat sodium hydrate is used in in vivo experiments to study the effects of neutrophil elastase inhibition on inflammation. It has been used to study the effects of inflammation in animal models of asthma, cystic fibrosis, and other inflammatory diseases.
In Vitro
Sivelestat sodium hydrate is used in in vitro experiments to study the effects of neutrophil elastase inhibition on cellular processes. It has been used to study the effects of inflammation on cell proliferation, cell migration, and other cellular processes.
Mecanismo De Acción
Target of Action
Sivelestat sodium primarily targets neutrophil elastase (NE) . NE is a serine protease produced by neutrophils, and its main physiological function is the degradation of phagocytosed foreign organic molecules within the cells . In the context of acute respiratory distress syndrome (ARDS), uncontrolled neutrophil-dominant inflammation and increased permeability of lung microvascular endothelium and alveolar epithelial cell layers are common pathophysiological features .
Mode of Action
Sivelestat sodium acts as a neutrophil elastase inhibitor . It can selectively inhibit elastase release from neutrophils , thereby reducing pulmonary vascular permeability . The interaction of sivelestat sodium and elastase is a static quenching process, where sivelestat sodium can bind with elastase to form a 1:1 complex .
Biochemical Pathways
Sivelestat sodium affects the PI3K/AKT/mTOR signaling pathway . It has been shown to reduce the inflammatory factors like TNF-α and IL-6, through the inhibition of NE release and to block NF-kB pathway activators in the renal tissue . In addition, it has been found to decrease the renal PI3K/AKT phosphorylation .
Pharmacokinetics
It has been observed that sivelestat sodium can significantly improve the oxygenation index of patients with covid-19-associated ards .
Result of Action
Sivelestat sodium has been shown to reduce the infiltration and activation of inflammatory cells, effectively inhibit the production of inflammatory factors, reduce lung injury, prolong the survival time of ALI patients, and reduce mortality rates . It also demonstrated a significant improvement in the oxygenation index of patients with COVID-19-associated ARDS and was found to considerably reduce the risk of death in patients with a baseline oxygenation index of <200 mmHg .
Action Environment
The efficacy of sivelestat sodium can be influenced by various environmental factors. For instance, in the context of sepsis-induced ARDS, sivelestat sodium appears to show benefit without inhibiting the host immune defense in cases of infection . .
Actividad Biológica
Sivelestat sodium hydrate has been shown to have anti-inflammatory activity in both in vivo and in vitro experiments. It is also known to have anti-bacterial activity, as well as anti-viral activity.
Biochemical and Physiological Effects
Sivelestat sodium hydrate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to inhibit the production of nitric oxide and other reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Sivelestat sodium hydrate in laboratory experiments is that it is a selective inhibitor of neutrophil elastase. This makes it a useful tool for studying the effects of inflammation. The main limitation of Sivelestat sodium hydrate is that it has a low bioavailability when administered orally.
Direcciones Futuras
The future of Sivelestat sodium hydrate research includes further investigation into its anti-inflammatory and anti-bacterial properties. Additionally, further research is needed to determine its efficacy in treating diseases such as cystic fibrosis and asthma. Additionally, further research is needed to explore the potential of Sivelestat sodium hydrate as an antiviral agent. Other potential future directions for Sivelestat sodium hydrate research include studies on its effects on cell proliferation and cell migration, as well as its effects on other enzymes involved in the inflammatory process. Finally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of Sivelestat sodium hydrate.
Safety and Hazards
Sivelestat sodium hydrate should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .
Propiedades
IUPAC Name |
sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S.Na.4H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;;;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;4*1H2/q;+1;;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHREJBSQUSUCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N2NaO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046727 | |
| Record name | Sivelestat sodium tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201677-61-4 | |
| Record name | Sivelestat sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201677614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sivelestat sodium tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIVELESTAT SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/737RR8Y409 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



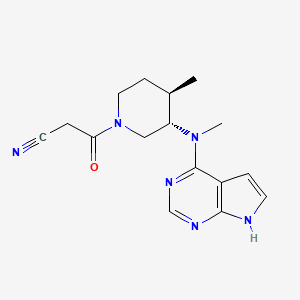
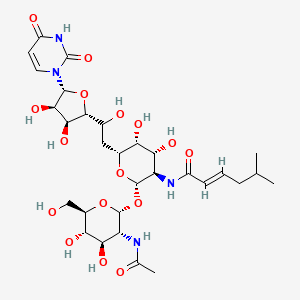

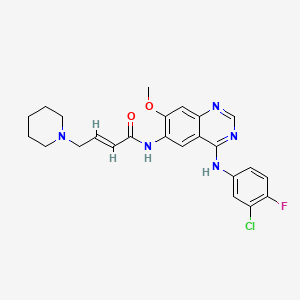
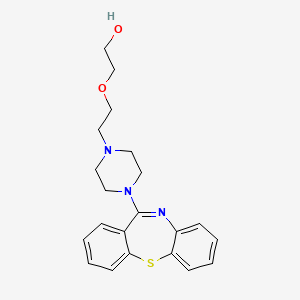
![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)
![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)
![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)
